molecular formula C18H16ClN3O2 B2889568 1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea CAS No. 2034549-24-9

1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea

Cat. No. B2889568
CAS RN: 2034549-24-9
M. Wt: 341.8
InChI Key: PUKKUWPQJYLXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a chemical compound that has been widely researched for its potential use in various scientific applications. This compound is known for its unique chemical structure and has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Molecular Interactions and Binding

Research has explored the interactions of similar urea derivatives with molecules, focusing on hydrogen bonding and complexation properties. For instance, studies on pyrid-2-yl ureas reveal insights into intramolecular hydrogen bonding and their ability to complex with cytosine, suggesting potential applications in molecular recognition and sensor design (Chia-Hui Chien et al., 2004). Additionally, the synthesis and characterization of di-(m-pyridyl)-urea ligands for assembling metallo-supramolecular macrocycles highlight the structural versatility and potential in creating new materials for technological applications (Ralf W. Troff et al., 2012).

Synthetic Pathways and Chemical Properties

The synthetic pathways of urea derivatives have been extensively studied, showing the versatility of these compounds in forming various chemical structures. For instance, the synthesis of novel pyridine and naphthyridine derivatives from furan- or thiophen-2-yl compounds showcases the adaptability of urea derivatives in synthesizing complex molecules with potential pharmacological applications (F. M. Abdelrazek et al., 2010).

Potential Applications in Material Science

The electro-optic properties of chalcone derivatives, related to urea compounds, have been studied for their application in nonlinear optics and optoelectronic device fabrication. These studies show that such molecules possess superior electro-optic properties, highlighting their potential use in advanced technological applications (M. Shkir et al., 2018).

Corrosion Inhibition

Urea-derived Mannich bases have been investigated for their effectiveness as corrosion inhibitors, demonstrating the chemical utility of urea derivatives in protecting metal surfaces against corrosion in acidic environments. This research suggests applications in materials science, particularly in extending the lifespan of metals in harsh conditions (M. Jeeva et al., 2015).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c19-15-5-3-13(4-6-15)11-21-18(23)22-12-14-7-8-20-16(10-14)17-2-1-9-24-17/h1-10H,11-12H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKKUWPQJYLXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea

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